3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodioxole, thienoquinoline, and carboxamide, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Construction of the Thienoquinoline Core: This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate amines.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the thienoquinoline core using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R,5S,6S)-5-[(3-fluorophenyl)sulfonylamino]-6-(hydroxymethyl)-2-oxanyl]acetamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O3S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c21-17-13-8-12-3-1-2-4-14(12)23-20(13)27-18(17)19(24)22-9-11-5-6-15-16(7-11)26-10-25-15/h5-8H,1-4,9-10,21H2,(H,22,24) |
InChI Key |
NZFJFJMTMSIRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
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